(3-Mercaptopropyl)trimethoxysilane
Overview
Description
(3-Mercaptopropyl)trimethoxysilane is an organosilane compound with the chemical formula HS(CH₂)₃Si(OCH₃)₃. It is a versatile compound widely used in various fields due to its unique chemical properties. The compound contains a thiol group (-SH) and three methoxy groups (-OCH₃) attached to a silicon atom, making it highly reactive and suitable for surface modification and functionalization of materials.
Mechanism of Action
Target of Action
The primary targets of (3-Mercaptopropyl)trimethoxysilane are various surfaces where it acts as a linker molecule . It is used in the preparation of multi-walled carbon nanotubes and bilayer modified gold electrode . It can also be used to treat metal surfaces such as gold, silver, and copper to improve their corrosion resistance, antioxidation, and adhesion to polymers .
Mode of Action
This compound interacts with its targets through its thiol group, which can form a self-assembled monolayer (SAM) . This allows it to act as a conjunction reagent to immobilize a variety of nanoparticles . The trimethoxysilane group can react with surfaces, forming a strong bond, while the thiol group can interact with other substances, allowing for the immobilization of nanoparticles .
Biochemical Pathways
For instance, it can be coated with TiO2, CeO2, and La2O3 for protection against corrosion on quaternary bronze in urban atmosphere . It can also be used as a silica nanofluid (NF) to modify the surface of berea sandstone to improve the enhanced oil recovery (EOR) area in the petroleum industry .
Pharmacokinetics
It is known that the compound is air and moisture sensitive , which may impact its bioavailability in certain applications.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its application. For instance, when used as a conjunction reagent, it can immobilize a variety of nanoparticles . When used as a coating, it can protect surfaces from corrosion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound decomposes in water , which can affect its stability and efficacy in aqueous environments. Additionally, the compound’s protectiveness can be enhanced by the addition of oxide nanoparticles and microparticles .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Mercaptopropyl)trimethoxysilane can be synthesized through several methods. One common method involves the reaction of 3-chloropropyltrimethoxysilane with thiourea, followed by hydrolysis and neutralization to yield the desired product. The reaction conditions typically include:
Temperature: Room temperature to 60°C
Solvent: Polar solvents such as ethanol or water
Reaction Time: Several hours to complete the reaction
Another method involves the direct reaction of 3-mercaptopropyltrimethoxysilane with methanol in the presence of a catalyst such as hydrochloric acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. The process involves the controlled addition of reactants and catalysts, maintaining optimal reaction conditions to ensure high purity and yield. The product is then purified through distillation and other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(3-Mercaptopropyl)trimethoxysilane undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Silanes
Substitution: Functionalized silanes with various organic groups
Scientific Research Applications
(3-Mercaptopropyl)trimethoxysilane has numerous applications in scientific research, including:
Chemistry: Used as a coupling agent for surface modification of nanoparticles, enhancing their stability and functionality.
Biology: Employed in the immobilization of biomolecules on surfaces for biosensor development.
Medicine: Utilized in drug delivery systems and as a component in medical coatings to improve biocompatibility.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Comparison with Similar Compounds
Similar Compounds
- (3-Aminopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
- (3-Mercaptopropyl)triethoxysilane
Uniqueness
(3-Mercaptopropyl)trimethoxysilane is unique due to its thiol group, which provides distinct reactivity compared to other organosilanes. This thiol functionality allows for specific interactions with metal surfaces and nanoparticles, making it particularly useful in applications requiring strong adhesion and surface modification.
Properties
IUPAC Name |
3-trimethoxysilylpropane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-4-5-10/h10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWCQRISZBELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCS)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29295-80-5 | |
Record name | Mercaptopropyltrimethoxysilane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29295-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2044428 | |
Record name | 3-Mercaptopropyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a stench; [Alfa Aesar MSDS] | |
Record name | 1-Propanethiol, 3-(trimethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Mercaptopropyl)trimethoxysilane | |
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URL | https://haz-map.com/Agents/11562 | |
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CAS No. |
4420-74-0 | |
Record name | (3-Mercaptopropyl)trimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4420-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Mercaptopropyl)trimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004420740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanethiol, 3-(trimethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Mercaptopropyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-trimethoxysilylpropane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (3-MERCAPTOPROPYL)TRIMETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CB1M08OIW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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